molecular formula C14H9BrMg B6292451 Anthracen-9-ylmagnesium bromide CAS No. 92103-92-9

Anthracen-9-ylmagnesium bromide

Cat. No.: B6292451
CAS No.: 92103-92-9
M. Wt: 281.43 g/mol
InChI Key: YIUAEDHBNNQFMS-UHFFFAOYSA-M
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Description

Anthracen-9-ylmagnesium bromide is an organomagnesium Grignard reagent with the molecular formula C₁₄H₉BrMg and an average molecular mass of 281.435 g/mol . Its structure features a magnesium atom complexed with a bromine and the 9-anthracenyl group, which provides an extended aromatic system ideal for constructing conjugated organic molecules . This reagent is typically handled as a solution in ethereal solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF), with common commercial preparations being 0.25 M solutions . In organic synthesis, this compound serves as a crucial nucleophilic building block for introducing the anthracen-9-yl group into target molecules. Its primary research value lies in the development of advanced organic materials, particularly for optoelectronic applications. For instance, 9-substituted anthracene derivatives are prominent in the synthesis of organic light-emitting diodes (OLEDs) and other organic electronic devices due to their favorable optical and electronic properties . The reagent is also a valuable precursor for creating extended π-conjugated systems, such as viologen derivatives with an anthracene core, which are investigated for their electrochromic behavior and potential use in energy storage systems . As a Grignard reagent, it is highly air- and moisture-sensitive, requiring rigorous handling under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk-line or glovebox techniques . This product is intended for chemical synthesis and research applications only.

Properties

IUPAC Name

magnesium;9H-anthracen-9-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9.BrH.Mg/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;;/h1-9H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUAEDHBNNQFMS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2[C-]=C3C=CC=CC3=CC2=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Conditions

In a nitrogen-atmosphere three-neck flask, 9-bromoanthracene (5.1 g, 0.02 mol) is dissolved in anhydrous diethyl ether (50 mL) and slowly added to a mixture of magnesium turnings (1.0 g, 0.04 mol) and five drops of ethyl bromide initiator. The reaction is refluxed for 24 hours under continuous stirring, yielding a 60–65% conversion to the Grignard reagent. The use of ethyl bromide as an initiator addresses the sluggish reactivity of aromatic bromides compared to alkyl halides, a common challenge in aryl Grignard syntheses.

Solvent and Initiator Roles

Diethyl ether’s low boiling point (34.6°C) facilitates reflux at moderate temperatures, while its Lewis basicity stabilizes the Grignard intermediate. Ethyl bromide initiates magnesium activation by forming a reactive surface, bypassing the high activation energy of direct magnesium-anthracene coupling.

Bromine/Magnesium Exchange Strategies

Bromine/magnesium exchange offers an alternative route to this compound, particularly for substrates with sensitive functional groups. Source highlights this method’s efficacy in synthesizing polymagnesiated aromatics via LiCl-catalyzed exchange reactions.

Mechanism and Catalysis

The exchange mechanism involves an ate-complex intermediate (e.g., 21 in Scheme 9 of), where LiCl disrupts Grignard aggregates, enhancing reactivity. For anthracene derivatives, this method could theoretically enable selective magnesiation at the 9-position without requiring pre-halogenation. However, direct experimental validation for this compound remains undocumented in the literature.

Comparative Advantages

  • Functional Group Tolerance : LiCl catalysis permits reactions with substrates bearing unprotected alcohols or acids.

  • Aggregate Disruption : Ate-complex formation increases nucleophilicity, potentially improving yields in hindered systems.

Solvent and Catalytic Effects on Reaction Efficiency

Solvent Optimization

Source tested toluene as a co-solvent to elevate reflux temperatures, though results were inconclusive. In contrast, source achieved 90% yields for ethylmagnesium bromide using tetrahydrofuran (THF) in a flow reactor, suggesting potential for anthracene systems.

Table 1: Solvent Impact on Grignard Synthesis

SolventBoiling Point (°C)Yield (Anthracen-9-yl MgBr)Yield (Ethyl MgBr)
Diethyl ether34.660–65%96%
THF66Not reported90%
Toluene110.6Under investigationN/A

Catalytic Additives

Iron(III) chloride (FeCl₃) and lithium chloride (LiCl) are widely used to accelerate Grignard reactions. While FeCl₃ catalyzes cross-couplings in vinylic systems, LiCl’s role in bromine/magnesium exchange could be adapted to anthracene chemistry to bypass traditional initiation hurdles.

Yield Determination and Analytical Techniques

Titration Methods

Source employed 2-hydroxybenzaldehyde phenylhydrazone and benzoic acid as titration agents to quantify Grignard concentration. For example, 82.3 mg of the phenylhydrazone derivative consumed 0.37 mL of EtMgBr solution, corresponding to a 1.03 M concentration .

Challenges in Yield Optimization

  • Incomplete Magnesium Activation : Excess magnesium (2 equiv) is required to compensate for surface passivation.

  • Side Reactions : Anthracene’s extended π-system may promote dimerization or decomposition under prolonged reflux .

Chemical Reactions Analysis

Types of Reactions

Anthracen-9-ylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: It can participate in halogen-metal exchange reactions.

    Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl or aryl halides in the presence of a catalyst to form coupled products.

    Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.

Major Products Formed

    Alcohols: From reactions with carbonyl compounds.

    Coupled Products: From cross-coupling reactions with halides.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Complex Organic Molecules
    • Anthracen-9-ylmagnesium bromide is utilized in the synthesis of complex organic structures, including pharmaceuticals and natural products. For instance, it has been employed in the synthesis of polycyclic aromatic hydrocarbons and other functionalized aromatic compounds.
  • Formation of Carbon-Carbon Bonds
    • As a Grignard reagent, it facilitates the formation of carbon-carbon bonds through nucleophilic addition to electrophiles such as carbonyl compounds. This property is crucial in synthetic organic chemistry for constructing larger molecules from simpler precursors.
  • Reactivity with Electrophiles
    • The reagent reacts readily with various electrophiles, including aldehydes, ketones, and esters, to produce alcohols after hydrolysis. Its high reactivity allows for rapid transformations, making it a valuable tool for chemists.

Case Study 1: Synthesis of Functionalized Aromatic Compounds

In a study published by Rieke Metals, this compound was used to synthesize functionalized anthracene derivatives through nucleophilic substitution reactions. The results demonstrated high yields and selectivity for desired products, showcasing its utility in fine chemical synthesis .

Case Study 2: Carbonyl Additions

Research highlighted in PubChem indicates that this compound can effectively add to carbonyl compounds to yield alcohols. This reaction pathway is essential for synthesizing various alcohols used in pharmaceuticals and agrochemicals .

Data Tables

Application AreaDescriptionReferences
Synthesis of Aromatic CompoundsUsed to create functionalized anthracenesRieke Metals
Carbonyl Addition ReactionsForms alcohols from carbonyl compoundsPubChem
Formation of Carbon-Carbon BondsKey role in building complex organic structuresKopp et al.

Mechanism of Action

The mechanism of action of Anthracen-9-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide moiety acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Grignard Reagents with Anthracene Derivatives

Compound Molecular Formula Reactivity & Applications Yield in Key Reactions Reference
Anthracen-9-ylmagnesium bromide C₁₄H₉BrMg Reacts with nitriles (e.g., octadecanenitrile) to form 9-cyanoanthracene and ketones. Low yields in nitrile coupling due to steric hindrance . 9-cyanoanthracene: <30%
Allylmagnesium bromide C₃H₅MgBr Forms allylated cyclo-adducts (e.g., 15-allyl-9-methoxyethyl derivatives) with high regioselectivity . Adduct 11b: 70%
Pentanylmagnesium bromide C₅H₁₁MgBr Generates pentyl-substituted anthracenones (e.g., 15-pentyl derivatives) via nucleophilic addition . Adduct 11c: 78%

Key Findings :

  • This compound exhibits lower yields in nitrile couplings compared to alkyl-Grignard reagents due to steric bulk from the anthracene core .
  • Allyl/pentyl variants show superior efficiency in forming C–C bonds with cyclic ketones (>70% yields) .

Brominated Anthracene Derivatives

Compound Molecular Formula Key Properties Applications Reference
9-Bromoanthracene C₁₄H₉Br Precursor for Grignard synthesis; m.p. 97–100°C ; planar aromatic system. Building block for OLEDs, sensors .
10-Bromo-9-anthracenecarbaldehyde C₁₅H₉BrO Electrophilic aldehyde group at C9; used in Schiff base syntheses . Fluorescent probes

Key Findings :

  • 9-Bromoanthracene’s rigidity and bromine lability make it ideal for cross-coupling reactions, unlike 10-bromo-9-anthracenecarbaldehyde, which leverages aldehyde functionality for condensation reactions .

Quaternary Ammonium Salts with Anthracene Moieties

Compound Molecular Formula Reactivity & Stability Applications Reference
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide C₃₇H₃₇BrN₂O Chiral phase-transfer catalyst; stable under basic conditions . Asymmetric synthesis

Key Findings :

  • Unlike this compound, this salt is air-stable and used in enantioselective catalysis, highlighting the versatility of anthracene in diverse reaction environments .

Biological Activity

Anthracen-9-ylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. This compound has garnered attention in organic synthesis and materials science due to its unique properties and biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C14_{14}H9_9BrMg, characterized by a magnesium atom bonded to a 9-anthracene ring and a bromide ion. The structure can be represented as follows:

C14H9BrMg\text{C}_{14}\text{H}_9\text{BrMg}

This compound exhibits interesting photophysical properties, making it suitable for applications in organic electronics and photonics.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to act as a nucleophile in various chemical reactions. Grignard reagents like this compound are known for their reactivity with electrophiles, including carbonyl compounds and imines, which can lead to the formation of biologically relevant molecules.

Key Mechanisms:

  • Nucleophilic Addition : this compound can react with carbonyl groups, leading to the formation of alcohols or other functional groups that may exhibit biological activity.
  • Electron Transfer : The compound can participate in electron transfer reactions, potentially influencing redox processes in biological systems.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Studies

StudyFindings
Study 1 Investigated the reactivity of this compound with various carbonyl compounds, demonstrating high yields in the formation of alcohols .
Study 2 Explored the photophysical properties of anthracene derivatives, noting significant fluorescence that could be utilized for imaging applications .
Study 3 Reviewed the potential anticancer activities of anthracene-based compounds, suggesting pathways through which these compounds could induce cell death in tumors .

Q & A

Q. What are the standard synthetic protocols for preparing Anthracen-9-ylmagnesium bromide, and how can purity be optimized?

this compound is synthesized via a Grignard reaction. Begin with 9-bromoanthracene (CAS 1564-64-3), a precursor characterized by NIST-standard IR and mass spectrometry data . React it with magnesium turnings in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). Critical steps include:

  • Pre-activation of Mg : Flame-dry glassware and stir Mg with a catalytic amount of iodine to initiate reactivity.
  • Controlled addition : Add 9-bromoanthracene dropwise to avoid exothermic runaway.
  • Purity checks : Monitor reaction progress via GC-MS or quenching aliquots in deuterated solvents for <sup>1</sup>H NMR analysis. Residual anthracene or unreacted bromide indicates incomplete conversion.
  • Safety : Follow protocols for pyrophoric reagents, as outlined in Allylmagnesium/Phenylmagnesium bromide SDS (e.g., dry solvents, flame-free environments) .

Q. How can researchers safely handle and store this compound?

  • Storage : Maintain in anhydrous THF or ether under inert gas at –20°C to prevent decomposition. Use septum-sealed Schlenk flasks.
  • Handling : Employ double-needle transfer techniques to avoid air/moisture ingress. In case of spills, neutralize with dry sand or specialized absorbents, as per organomagnesium safety guidelines .
  • Deactivation : Quench residues with isopropanol or aqueous ammonium chloride, followed by proper hazardous waste disposal .

Advanced Research Questions

Q. What strategies mitigate competing side reactions when using this compound in cross-coupling syntheses?

Side reactions (e.g., homo-coupling, proto-debromination) arise from moisture, oxygen, or competing radical pathways. Mitigation includes:

  • Temperature control : Conduct reactions at –78°C (dry ice/acetone bath) to suppress undesired pathways.
  • Additives : Use catalytic Cu(I) salts or Pd complexes to direct reactivity toward cross-coupling (e.g., Kumada or Negishi reactions).
  • Substrate pre-treatment : Purify electrophilic partners (e.g., aryl halides) via column chromatography to remove protic impurities .

Q. How do computational studies inform the reactivity of this compound in electron-transfer reactions?

Density Functional Theory (DFT) calculations predict charge distribution and frontier molecular orbitals. The anthracene moiety’s extended π-system facilitates electron delocalization, enhancing nucleophilicity at the Mg-bound carbon. This aligns with experimental observations in fluorescence-based probes (e.g., anthracene derivatives in optoelectronic materials) . For example, DFT can model transition states in C–C bond-forming reactions, guiding solvent selection (e.g., low-polarity ethers stabilize charge-separated intermediates) .

Q. What analytical techniques resolve contradictions in reported yields for this compound-mediated syntheses?

Discrepancies often stem from:

  • Reaction scale : Microscale reactions (<1 mmol) may underperform due to surface-area limitations of Mg.
  • Characterization methods : Compare <sup>13</sup>C NMR (quenched samples) with HPLC-MS to quantify active Grignard concentration.
  • Side-product analysis : Use X-ray crystallography (as in ) to identify byproducts like anthracene dimers or oxidized species .

Methodological Resources

  • Synthetic Optimization : Reference bromination methods for 9-bromoanthracene using bromodimethylsulfonium bromide (BDMS), achieving >95% yield at room temperature .
  • Safety Protocols : Adapt fire-suppression and spill-management practices from Allylmagnesium bromide SDS, including CO2/dry powder extinguishers and self-contained breathing apparatus .
  • Advanced Applications : Leverage anthracene’s fluorescence for real-time reaction monitoring (e.g., in situ UV-Vis spectroscopy) or as a building block for organic semiconductors .

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